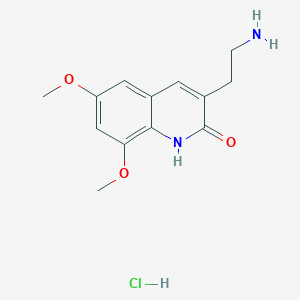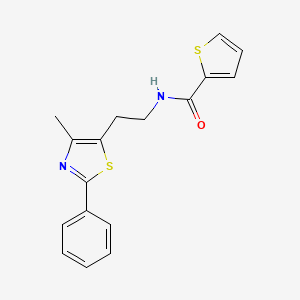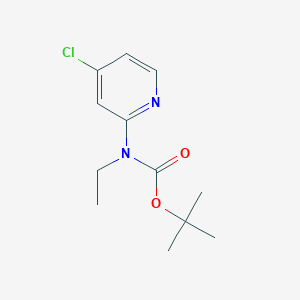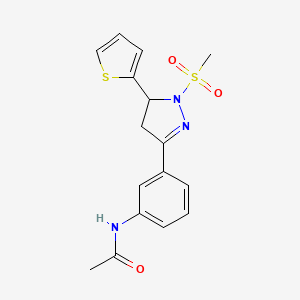
3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of tryptamine, which is an organic compound that serves as a neuromodulator . Tryptamine is a monoamine alkaloid, similar to other trace amines, and is found in trace amounts in the brains of mammals .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Tryptamine, for example, has a structure that includes a bicyclic indole structure and a terminal amine group . The specific molecular structure of “3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride” is not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride and related compounds has explored their synthesis, chemical properties, and applications in various fields of chemistry and pharmacology. These studies have contributed to the development of methodologies for producing optically pure compounds, understanding their chemical behavior, and investigating their potential as pharmaceutical agents.
Optically Pure Compound Synthesis : One study demonstrated the preparation of optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride, highlighting the importance of Pictet-Spengler ring closure for producing compounds without significant racemization. This method facilitates the development of asymmetric hydrogenation catalyst systems for rapid screening of chiral phosphine ligands, showcasing advances in the synthesis of enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).
AMPA Receptor Antagonists : Another area of research focuses on non-competitive AMPA receptor antagonists, including compounds structurally related to 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride. These compounds have been evaluated in animal models of epilepsy, providing insights into the role of AMPA neurotransmission in absence epilepsies and suggesting potential therapeutic applications (Citraro et al., 2006).
Opioid Receptor Antagonists : Research on hydrochlorides of [(alkylamino)alkyl]amides of related quinoline carboxylic acids has indicated their potential as opioid receptor antagonists. This line of investigation contributes to the search for new, efficient treatments for opioid-related disorders by identifying compounds with promising pharmacological profiles (Ukrainets, Sidorenko, Davidenko, & Yarosh, 2010).
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-6,8-dimethoxy-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-17-10-6-9-5-8(3-4-14)13(16)15-12(9)11(7-10)18-2;/h5-7H,3-4,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGIHJQTFGYADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C(=O)N2)CCN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)
![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)
![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride](/img/structure/B2612936.png)
![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)


![5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2612944.png)

